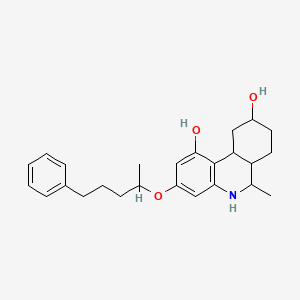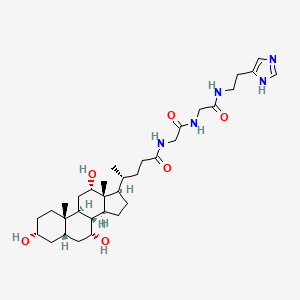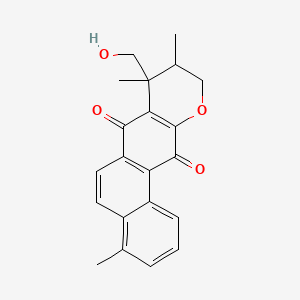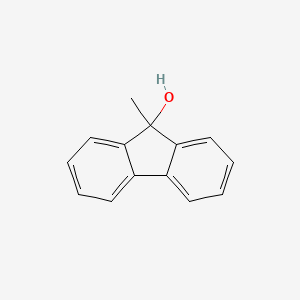
9-Methyl-9H-Fluoren-9-ol
Übersicht
Beschreibung
9-Methyl-9H-fluoren-9-ol is a chemical compound belonging to the fluorene family, which is known for its significant presence in organic chemistry due to its unique structure and properties. It serves as a key intermediate in the synthesis of various organic compounds, including polymers, pharmaceuticals, and OLED materials.
Synthesis Analysis
The synthesis of 9H-fluorene derivatives, including this compound, can be efficiently achieved through Pd(0)-catalyzed cross-coupling reactions of 1,1-diboronates with 2,2'-dibromobiphenyls. This method offers high yields, operational simplicity, and mild reaction conditions, providing an excellent alternative to traditional synthesis methods (Xu et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound and related fluorene derivatives has been extensively studied. These studies include the electronic and optical characterization, where oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores are analyzed for their electron absorption and fluorescence spectra, demonstrating significant optical properties (Lukes et al., 2007).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including palladium-catalyzed cyclocarbonylation, which allows the synthesis of fluoren-9-ones from o-halobiaryls. This reaction is notable for its high yields and the ability to introduce both electron-donating and electron-withdrawing substituents, extending its application to polycyclic fluorenones and heterocycles (Campo & Larock, 2002).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
9-Methyl-9H-Fluoren-9-ol: ist eine wertvolle Verbindung in der organischen Synthese und dient als Baustein für die Einführung der Fluoreneinheit in verschiedene Moleküle. Es hat potenzielle Anwendungen bei der Entwicklung von organischen Leuchtdioden (OLEDs) und als Vorläufer für die Synthese pharmazeutischer Verbindungen {svg_1}.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird This compound für seine Rolle als Vorläufer in der Arzneimittelentwicklung untersucht. Seine Derivate werden auf ihre pharmakologischen Eigenschaften untersucht, darunter ihre Verwendung als Dopamin-Wiederaufnahmehemmer, die Auswirkungen auf Behandlungen im Zusammenhang mit neurologischen Erkrankungen haben könnten {svg_2}.
Materialwissenschaften
Diese Verbindung wird auf ihre Eigenschaften in der Materialwissenschaft untersucht, insbesondere bei der Entwicklung von Halbleitern. Seine molekulare Struktur ermöglicht Anwendungen bei der Herstellung von Materialien mit spezifischen elektronischen Eigenschaften {svg_3}.
Analytische Chemie
This compound: spielt in der analytischen Chemie eine Rolle als Reagenz für die Vorsäulen-Derivatisierung von Aminen für die Hochleistungsflüssigchromatographie (HPLC) und die Fluoreszenzdetektion, wodurch die Analyse komplexer biologischer Proben verbessert wird {svg_4}.
Umweltwissenschaften
Die Umweltbelastung durch This compound und seine Derivate ist Gegenstand von Studien. Forscher interessieren sich für sein Potenzial als Umweltkarzinogen und seine Toxizität für Wasserorganismen, was für die Bewertung der Umweltsicherheit entscheidend ist {svg_5}.
Biochemie
In der Biochemie liegt der Schwerpunkt auf den Stoffwechselwegen, an denen This compound beteiligt ist, und seiner Rolle als Zwischenprodukt in verschiedenen biochemischen Reaktionen. Seine Wechselwirkungen mit Enzymen und sein Potenzial als Cytochrom-P450-Substrat sind Bereiche der aktiven Forschung {svg_6}.
Theoretische Chemie
Die theoretischen Aspekte der Verbindung, wie z. B. ihre elektronische Struktur und Ladungstransferkomplexe, werden modelliert und untersucht, um ihr Verhalten in verschiedenen chemischen Reaktionen und ihr Potenzial für die Entwicklung neuer Moleküle mit gewünschten Eigenschaften vorherzusagen {svg_7}.
Chemieingenieurwesen
Aus verfahrenstechnischer Sicht ist This compound wichtig für die Prozessentwicklung und -optimierung. Seine Rolle bei der Synthese komplexer Chemikalien und Materialien sowie die Entwicklung von Verfahren für seine großtechnische Produktion und Reinigung sind wichtige Anwendungsgebiete {svg_8}.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar compound, fluorenol, is known to be a weak dopamine reuptake inhibitor
Mode of Action
The exact mode of action of 9-Methyl-9h-fluoren-9-ol is currently unknown . If it acts similarly to Fluorenol, it might inhibit the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft . This can lead to increased dopamine signaling, which is associated with wakefulness and alertness .
Biochemical Pathways
If it acts as a dopamine reuptake inhibitor like Fluorenol, it could affect dopaminergic signaling pathways . Increased dopamine signaling can have various downstream effects, including enhanced alertness, mood elevation, and increased motivation .
Pharmacokinetics
The lipophilicity of fluorenol (logp 24) is higher than that of drugs like modafinil (LogP 17) and amphetamine (LogP 18), suggesting that it may penetrate the blood-brain barrier more readily . This could potentially influence the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
If it acts as a dopamine reuptake inhibitor, it could lead to increased dopamine signaling in the brain, which could result in enhanced alertness and wakefulness .
Eigenschaften
IUPAC Name |
9-methylfluoren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-14(15)12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXJQEIJNHMYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212446 | |
| Record name | 9-Hydroxy-9-methylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6311-22-4 | |
| Record name | 9-Hydroxy-9-methylfluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6311-22-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Hydroxy-9-methylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-METHYL-9H-FLUOREN-9-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HYDROXY-9-METHYLFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L78CRM68DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1202827.png)


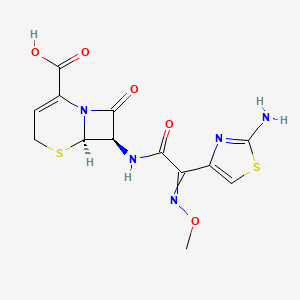
![2-Nitro-7-methoxynaphtho[2,1-b]furan](/img/structure/B1202833.png)
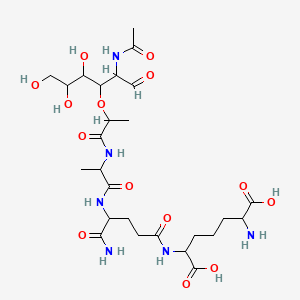
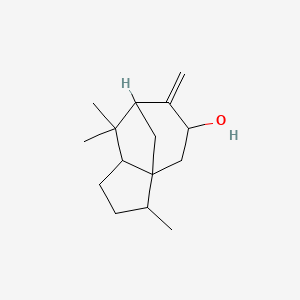
![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)

